4-Chloro-8-methoxyquinoline-3-carbonyl chloride
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Overview
Description
4-Chloro-8-methoxyquinoline-3-carbonyl chloride is a chemical compound with the molecular formula C11H7ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxyquinoline-3-carbonyl chloride typically involves the reaction of 4-chloro-8-methoxyquinoline-3-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and controlled environments helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methoxyquinoline-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted quinoline derivatives.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Condensation Reagents: Amines are often used in condensation reactions to form amides.
Major Products Formed
Substituted Quinoline Derivatives: Formed through substitution reactions.
Scientific Research Applications
4-Chloro-8-methoxyquinoline-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 4-Chloro-8-methoxyquinoline-3-carbonyl chloride involves its reactivity with nucleophiles. The acyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in the synthesis of various derivatives and in studying molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-methoxyquinoline-3-carboxylic acid
- Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
Uniqueness
4-Chloro-8-methoxyquinoline-3-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and complex molecules .
Properties
Molecular Formula |
C11H7Cl2NO2 |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
4-chloro-8-methoxyquinoline-3-carbonyl chloride |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-8-4-2-3-6-9(12)7(11(13)15)5-14-10(6)8/h2-5H,1H3 |
InChI Key |
DHVVUOMPHRRYQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)C(=O)Cl)Cl |
Origin of Product |
United States |
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